Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate
CAS No.:
Cat. No.: VC16490601
Molecular Formula: C13H19BrN2O2
Molecular Weight: 315.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BrN2O2 |
|---|---|
| Molecular Weight | 315.21 g/mol |
| IUPAC Name | tert-butyl N-[(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H19BrN2O2/c1-8-6-11(15-7-10(8)14)9(2)16-12(17)18-13(3,4)5/h6-7,9H,1-5H3,(H,16,17)/t9-/m1/s1 |
| Standard InChI Key | HTYAJBOAMRQSSE-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC(=NC=C1Br)[C@@H](C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=NC=C1Br)C(C)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl -[(1)-1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate, reflects its stereochemical configuration. The core structure consists of a pyridine ring substituted with bromine at position 5 and a methyl group at position 4. A chiral ethylcarbamate side chain at position 2 is protected by a tert-butyloxycarbonyl (Boc) group. The stereocenter at the ethyl group’s carbon ensures enantiomeric specificity, critical for interactions with biological targets.
Spectroscopic and Physical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 315.21 g/mol | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Flash Point | Not reported | |
| Solubility | Likely polar aprotic solvents |
The absence of reported melting or boiling points suggests challenges in purification or stability under standard conditions. The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs, influencing solubility and reactivity .
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically begins with 5-bromo-4-methyl-2-pyridinecarbaldehyde. A stereoselective Strecker reaction or reductive amination introduces the chiral ethylamine side chain, followed by Boc protection using di-tert-butyl dicarbonate . For example, Sakakura’s phosgene-free method employs CO and alcohols under tin catalysis to form carbamates , while Lebel’s modified Curtius rearrangement converts carboxylic acids to tert-butyl carbamates via acyl azides .
Critical Reaction Parameters
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Temperature: Reactions often proceed at room temperature to prevent racemization.
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Catalysts: Tetrabutylammonium bromide enhances carbamate anion stability .
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Purification: Chromatography with ether/hexanes mixtures yields products >95% pure .
A representative protocol yields 63.9% when combining 5-bromo-4-methylpyridine derivatives with Boc-protected aminooxyethyl reagents in pyridine/HCl .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The brominated pyridine ring enhances binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors. Preliminary assays suggest low micromolar IC values against proteases and phosphodiesterases, though specific targets remain undisclosed.
Comparative Analysis with Structural Analogs
tert-Butyl [(5-Bromopyridin-2-yl)methyl]carbamate
This analog (CHBrNO, MW 287.15 g/mol) lacks the chiral ethyl group, reducing steric hindrance. Its boiling point (372.4°C) exceeds the target compound’s, likely due to decreased molecular symmetry.
Impact of Substituents
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